![molecular formula C20H18FN3O3 B2991039 4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-45-7](/img/structure/B2991039.png)
4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality 4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study by Gorle et al. (2016) highlights the synthesis of a series of pyrimidine derivatives, including compounds structurally related to 4-(2-fluorophenyl)-6-(4-methoxybenzyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione. These compounds showed significant larvicidal activity, suggesting potential applications in pest control and public health (Gorle et al., 2016).
Photophysical Properties
Zhang et al. (2014) discuss the synthesis and photophysical properties of diketopyrrolopyrrole derivatives, closely related to the pyrrolopyrimidine structure. These compounds exhibited optical properties that could be useful in organic optoelectronic materials and biological systems due to their increased water solubility (Zhang et al., 2014).
Urease Inhibition
A study by Rauf et al. (2010) synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, which showed potential as urease inhibitors. This suggests a possible application in the development of treatments for diseases associated with urease activity, such as certain types of infections (Rauf et al., 2010).
Synthesis of Novel Derivatives
Mahmoud et al. (2011) focused on synthesizing novel pyrimidine derivatives, including structures similar to the compound . While they did not show antiviral activity, the methods and derivatives could contribute to the development of new compounds with potential biological activities (Mahmoud et al., 2011).
N-Heterocyclic Carbene Precursors
Hobbs et al. (2010) explored compounds with imidazolidine-4,5-dione skeletons, closely related to pyrrolopyrimidine derivatives. Their research provided insights into the stability and structure of potential N-heterocyclic carbene precursors, which are significant in the field of catalysis and organic synthesis (Hobbs et al., 2010).
Nonlinear Optical Properties
Research by Shettigar et al. (2009) investigated the nonlinear optical properties of certain pyrimidine derivatives. Their findings suggest these compounds could be promising as nonlinear optical materials for device applications, such as in photonics and optoelectronics (Shettigar et al., 2009).
properties
IUPAC Name |
4-(2-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-13-8-6-12(7-9-13)10-24-11-16-17(19(24)25)18(23-20(26)22-16)14-4-2-3-5-15(14)21/h2-9,18H,10-11H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPIILOJIGNTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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